4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenylpropyl group and a trifluoromethyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors such as dopamine d2, d1, d3, 5-ht1a, 5-ht2a and 5-ht7 receptors . These receptors play crucial roles in various neurological processes, including cognition, mood, and motor control.
Mode of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate inflammatory responses in the nervous system.
Biochemical Pathways
Similar compounds have been found to inhibit er stress and apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound may interact with these pathways to exert its neuroprotective and anti-inflammatory effects.
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and selective inhibitory activity
Result of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Phenylpropyl Group: The phenylpropyl group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a phenylpropyl halide under basic conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with acetylcholinesterase inhibitory activity.
Triazole-pyrimidine hybrids: Compounds with similar neuroprotective and anti-inflammatory properties.
Uniqueness
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its combination of a piperazine ring, phenylpropyl group, and trifluoromethyl group, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4/c19-18(20,21)16-13-17(23-14-22-16)25-11-9-24(10-12-25)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,13-14H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUAHHMPAMPLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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